1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride
CAS No.: 1332529-36-8
Cat. No.: VC2683044
Molecular Formula: C8H16Cl2N2OS
Molecular Weight: 259.2 g/mol
* For research use only. Not for human or veterinary use.
![1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride - 1332529-36-8](/images/structure/VC2683044.png)
Specification
CAS No. | 1332529-36-8 |
---|---|
Molecular Formula | C8H16Cl2N2OS |
Molecular Weight | 259.2 g/mol |
IUPAC Name | 1-[(5-methyl-1,3-thiazol-2-yl)methylamino]propan-2-ol;dihydrochloride |
Standard InChI | InChI=1S/C8H14N2OS.2ClH/c1-6(11)3-9-5-8-10-4-7(2)12-8;;/h4,6,9,11H,3,5H2,1-2H3;2*1H |
Standard InChI Key | WRTPNAOWTGAPDM-UHFFFAOYSA-N |
SMILES | CC1=CN=C(S1)CNCC(C)O.Cl.Cl |
Canonical SMILES | CC1=CN=C(S1)CNCC(C)O.Cl.Cl |
Introduction
Structural Characterization and Chemical Properties
Molecular Structure and Classification
1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride belongs to the broader family of substituted thiazoles, specifically thiazole derivatives containing amino and hydroxyl functional groups. The core 1,3-thiazole ring, a five-membered heterocyclic structure containing both nitrogen and sulfur atoms, serves as the foundation for this compound's chemical behavior and biological properties. The presence of the 5-methyl substituent on the thiazole ring affects the electron distribution and reactivity of the compound compared to unsubstituted thiazole analogues .
The compound features an aminopropanol chain connected to the thiazole ring via a methylene bridge, creating a flexible linker that allows for specific spatial arrangements critical for potential biological interactions. The dihydrochloride salt formation stabilizes the compound by neutralizing the basic amino groups, improving its water solubility and stability in aqueous environments.
Physicochemical Properties
While specific data for 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride is limited in the available literature, its properties can be estimated based on structural elements and related compounds. As a dihydrochloride salt, it likely exhibits enhanced water solubility compared to its free base form, making it potentially suitable for pharmaceutical applications requiring aqueous formulations.
Similar thiazole derivatives exhibit characteristic UV absorption patterns, with typical absorption maxima between 230-280 nm depending on the specific substituents. The compound's melting point would be expected to be relatively high due to its salt form, potentially above 200°C based on comparable thiazole dihydrochloride compounds .
Synthesis Methodologies
General Synthetic Approaches for Thiazole Derivatives
The synthesis of thiazole derivatives typically follows established methodologies such as the Hantzsch thiazole synthesis, which has been effectively utilized for the preparation of various substituted thiazoles . For compounds structurally related to 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride, a multi-step synthetic process would likely be employed.
One potential synthetic route could involve:
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Preparation of the 5-methyl-1,3-thiazole-2-carboxaldehyde as a key intermediate
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Reductive amination with an appropriate amino alcohol
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Salt formation with hydrochloric acid to yield the dihydrochloride form
The specific synthesis conditions would require optimization of reaction parameters including temperature, solvent selection, and reaction time to maximize yield and purity .
Alternative Synthetic Pathways
Alternative synthetic approaches may involve:
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Direct alkylation of a propanolamine derivative with a 5-methyl-1,3-thiazol-2-ylmethyl halide
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Protection/deprotection strategies for selective functionalization
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Solid-phase synthetic methodologies for library generation
These synthetic approaches could be adapted from established methods used for similar thiazole derivatives, such as those described for preparing 1,3-thiazole compounds with varied substituents at the 2, 4, and 5 positions .
Comparative Analysis with Related Compounds
Structural Analogues and Their Properties
Several structurally related thiazole derivatives have been studied for their chemical and biological properties. For instance, 1-(5-Methyl-1,3-thiazol-2-yl)propan-1-amine, which shares the 5-methyl-1,3-thiazol-2-yl moiety but lacks the hydroxyl group, has been characterized with respect to its physical and chemical properties .
Table 1: Comparison of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride with Related Compounds
The presence of the hydroxyl group in 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride likely contributes to hydrogen bonding capabilities, potentially enhancing water solubility and influencing interactions with biological targets.
Structure-Activity Relationships
Structure-activity relationship studies of thiazole derivatives have demonstrated that modifications to the thiazole ring substituents and the connecting linkers can significantly impact biological activities. The 5-methyl substituent on the thiazole ring, as found in our compound of interest, may influence electron density distribution and subsequently affect binding interactions with potential biological targets .
The aminopropanol side chain provides multiple points for hydrogen bonding and potential interaction with biomolecular targets, which could be critical for any biological activity. The dihydrochloride salt formation would affect the compound's pharmacokinetic properties, potentially improving membrane permeability in acidic environments while maintaining water solubility .
Analytical Methods for Characterization
Spectroscopic Analysis
For comprehensive characterization of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride, multiple spectroscopic techniques would be employed. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, would be instrumental in confirming the structure and purity of the compound.
Based on related thiazole compounds, expected 1H-NMR signals would include:
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A singlet for the 5-methyl group protons on the thiazole ring (approximately 2.3-2.5 ppm)
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A singlet for the thiazole ring proton at position 4 (approximately 7.0-7.2 ppm)
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Signals for the methylene bridge and aminopropanol chain protons (2.5-4.5 ppm range)
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A multiplet for the hydroxyl-bearing methine proton (approximately 3.8-4.1 ppm)
Infrared spectroscopy would reveal characteristic absorption bands for the functional groups present, including:
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N-H stretching vibrations (3300-3500 cm-1)
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O-H stretching (3200-3400 cm-1)
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C-N stretching (1200-1350 cm-1)
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C=N and C=C stretching of the thiazole ring (1400-1650 cm-1)
Chromatographic Methods
High-performance liquid chromatography (HPLC) coupled with mass spectrometry would be essential for purity determination and detailed structural analysis. For 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride, reversed-phase HPLC methods using C18 columns with appropriate mobile phases (typically acetonitrile/water mixtures with acid modifiers) would be suitable for separation and analysis.
X-ray crystallography, if single crystals can be grown, would provide definitive confirmation of the three-dimensional structure and molecular packing arrangements, which could be valuable for understanding structure-activity relationships in biological contexts.
Future Research Directions
Structure Optimization Strategies
Future research on 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride could focus on structural modifications to enhance desired properties or activities. Potential optimization strategies include:
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Modification of the thiazole ring substituents to alter electronic properties
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Variation of the linker length between the thiazole ring and the amino group
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Introduction of additional functional groups to enhance target specificity
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Exploration of alternative salt forms to modify solubility and stability profiles
These approaches could leverage established methods for thiazole modification and functionalization, as demonstrated in the literature for related compounds .
Analytical Method Development
Development of specific and sensitive analytical methods for the detection and quantification of 1-{[(5-Methyl-1,3-thiazol-2-yl)methyl]-amino}propan-2-ol dihydrochloride would be valuable for quality control and research applications. This might include:
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Validated HPLC methods for purity determination
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Stability-indicating assays to monitor degradation
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Bioanalytical methods for detection in biological matrices
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Spectroscopic fingerprinting for rapid identification
Such methods would facilitate further research on this compound and enable more detailed characterization of its properties and potential applications.
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